molecular formula C15H10BrFN2O3S B2653089 (5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396627-91-0

(5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2653089
CAS No.: 1396627-91-0
M. Wt: 397.22
InChI Key: RZWIAYHDFNTAQQ-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a combination of furan, azetidine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of β-amino alcohols under acidic conditions.

    Coupling Reactions: The final step involves coupling the furan, thiazole, and azetidine rings. This can be achieved through nucleophilic substitution reactions, where the bromofuran reacts with the azetidine derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Oxidation: Products may include furanones or other oxidized derivatives.

    Reduction: Reduced products such as alcohols or amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of multiple heterocyclic rings makes it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. The compound’s ability to interact with different molecular targets makes it a versatile candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
  • (5-Bromofuran-2-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to the presence of the fluorine atom on the thiazole ring. This fluorine atom can significantly influence the compound’s biological activity and chemical reactivity, potentially enhancing its effectiveness as a drug candidate.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S/c16-12-5-4-10(22-12)14(20)19-6-8(7-19)21-15-18-13-9(17)2-1-3-11(13)23-15/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWIAYHDFNTAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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